molecular formula C15H25NO4 B2972341 Tert-butyl N-[(2-formyl-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate CAS No. 2503202-43-3

Tert-butyl N-[(2-formyl-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate

Cat. No.: B2972341
CAS No.: 2503202-43-3
M. Wt: 283.368
InChI Key: MIAUFEPXGKIEQH-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2-formyl-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate is a specialized carbamate derivative featuring a 6-oxaspiro[3.5]nonane core. This spirocyclic structure consists of a nine-membered ring system formed by fused 3- and 5-membered oxacyclic rings, providing conformational rigidity. The compound is distinguished by a formyl (-CHO) substituent at position 2 of the spiro system and a tert-butyl carbamate group attached via a methylene bridge at position 5. Such structural attributes make it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in medicinal chemistry and materials science.

Properties

IUPAC Name

tert-butyl N-[(2-formyl-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(18)16-8-12-4-5-15(10-19-12)6-11(7-15)9-17/h9,11-12H,4-8,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAUFEPXGKIEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC2(CC(C2)C=O)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[(2-formyl-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure with a formyl group and a carbamate moiety, which contribute to its distinctive chemical properties. The molecular formula is C14H23NO4C_{14}H_{23}NO_4 with a molecular weight of approximately 269.34 g/mol . The presence of the oxaspiro moiety enhances its reactivity and potential biological interactions.

Property Value
Molecular FormulaC14H23NO4C_{14}H_{23}NO_4
Molecular Weight269.34 g/mol
Structural FeaturesSpirocyclic, Formyl, Carbamate

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Spirocyclic Core : Achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Formyl Group : Conducted via formylation reactions using reagents like formic acid.
  • Carbamate Formation : The final step involves reacting the intermediate with tert-butyl isocyanate under mild conditions.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors involved in key biochemical pathways. The spirocyclic structure may facilitate specific binding interactions, potentially leading to modulation of cellular processes.

Case Studies and Research Findings

  • Anti-inflammatory Activity : Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to amyloid beta (Aβ) .
  • Neuroprotective Effects : In vitro studies have shown that related compounds can protect astrocytes against oxidative stress induced by Aβ, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
  • Toxicity Profile : While the compound shows promise for therapeutic applications, it is essential to note its toxicity profile, which includes acute toxicity if ingested and potential skin irritation . This necessitates careful evaluation in preclinical studies.

Data Summary

Study Focus Findings
Anti-inflammatory ActivityInhibition of TNF-α and IL-6 in astrocytes treated with Aβ
Neuroprotective EffectsModerate protective effect against Aβ-induced oxidative stress
ToxicityHarmful if swallowed; causes skin irritation

Applications in Research

This compound is being explored for various applications:

  • Medicinal Chemistry : As a lead compound for developing anti-inflammatory and neuroprotective drugs.
  • Organic Synthesis : Used as a building block for synthesizing complex spirocyclic compounds.

Comparison with Similar Compounds

Key Observations :

  • Reactivity: The 2-formyl group in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation). In contrast, the 2-oxo (ketone) analog may participate in keto-enol tautomerism, while the 2-amino derivative is primed for amide coupling or urea formation.
  • Applications: The formyl group’s versatility makes the target compound suitable for conjugating amines or hydrazines, whereas the amino analog could serve as a building block for peptidomimetics.

Carbamate Derivatives with Alternative Ring Systems

Compounds with non-spiro carbamate frameworks highlight the impact of ring topology:

Compound Name Ring System Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Source
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentane 3-hydroxy C₁₀H₁₉NO₃ 201.26 154737-89-0 PharmaBlock
tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate Cyclopentane 3-hydroxy C₁₀H₁₉NO₃ 201.26 167465-99-8 PharmaBlock

Key Observations :

  • Functional Group Utility : The 3-hydroxy substituent in these analogs enables esterification or hydrogen bonding, contrasting with the spiro system’s formyl group, which offers broader reactivity.

Research Implications and Limitations

While the provided evidence lacks detailed experimental data (e.g., solubility, stability, or biological activity) for the target compound, structural comparisons suggest:

  • The 2-formyl group’s electrophilicity positions the compound as a key intermediate in multi-step syntheses, such as cross-coupling or cyclization reactions.
  • The spirocyclic framework may enhance metabolic stability compared to linear or monocyclic analogs, a hypothesis supported by the pharmaceutical industry’s use of spiro systems in drug design .

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